molecular formula C23H20N4O4S2 B467338 N-(5-methyl-3-isoxazolyl)-4-({[(1-naphthylacetyl)amino]carbothioyl}amino)benzenesulfonamide CAS No. 642994-75-0

N-(5-methyl-3-isoxazolyl)-4-({[(1-naphthylacetyl)amino]carbothioyl}amino)benzenesulfonamide

Cat. No.: B467338
CAS No.: 642994-75-0
M. Wt: 480.6g/mol
InChI Key: NGHJXBYUEDGQLV-UHFFFAOYSA-N
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Description

N-(5-methyl-3-isoxazolyl)-4-({[(1-naphthylacetyl)amino]carbothioyl}amino)benzenesulfonamide (CAS 642994-75-0) is a complex synthetic compound with a molecular formula of C 23 H 20 N 4 O 4 S 2 and a molecular weight of 480.6 g/mol [ 1 ]. Its structure incorporates several pharmacologically significant motifs, including a sulfonamide group, a 5-methylisoxazole ring, and a naphthylacetyl moiety, suggesting potential for diverse bioactivity [ 1 ]. The sulfonamide functional group is a classic pharmacophore found in many antibacterial agents, known to inhibit bacterial folate synthesis [ 1 ]. Furthermore, isoxazole derivatives are recognized in medicinal chemistry for their broad biological activities, which can include antimicrobial, anti-inflammatory, and anticancer effects [ 1 ][ 3 ]. This combination of features makes the compound a valuable candidate for investigative applications in pharmaceutical research and development, particularly in the exploration of new anti-infective or multi-target therapeutic agents [ 1 ]. Researchers can utilize this molecule as a biochemical probe to study enzyme interactions or as a lead compound for the synthesis and optimization of novel sulfonamide-isoxazole hybrids. This product is intended for research purposes only and is not designed for human therapeutic or veterinary use.

Properties

IUPAC Name

N-[[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]carbamothioyl]-2-naphthalen-1-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O4S2/c1-15-13-21(26-31-15)27-33(29,30)19-11-9-18(10-12-19)24-23(32)25-22(28)14-17-7-4-6-16-5-2-3-8-20(16)17/h2-13H,14H2,1H3,(H,26,27)(H2,24,25,28,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGHJXBYUEDGQLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)CC3=CC=CC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methyl-3-isoxazolyl)-4-({[(1-naphthylacetyl)amino]carbothioyl}amino)benzenesulfonamide typically involves multiple steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized via a cyclization reaction involving a β-keto ester and hydroxylamine under acidic conditions.

    Naphthylacetylation: The naphthyl group is introduced through an acylation reaction using naphthylacetic acid and a suitable activating agent like DCC (dicyclohexylcarbodiimide).

    Sulfonamide Formation: The final step involves the reaction of the intermediate with a sulfonyl chloride in the presence of a base like triethylamine to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-methyl-3-isoxazolyl)-4-({[(1-naphthylacetyl)amino]carbothioyl}amino)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen or the isoxazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamides or isoxazoles.

Scientific Research Applications

N-(5-methyl-3-isoxazolyl)-4-({[(1-naphthylacetyl)amino]carbothioyl}amino)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-(5-methyl-3-isoxazolyl)-4-({[(1-naphthylacetyl)amino]carbothioyl}amino)benzenesulfonamide involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

Core Structural Variations

Table 1: Key Structural Differences

Compound Name Substituent at 4-Position Molecular Weight Key Functional Groups
Target Compound Carbothioyl-linked 1-naphthylacetyl amine ~495 (estimated) Carbothioyl, naphthyl, isoxazole
(E)-4-((4-(Dimethylamino)benzylidene)amino)-N-(5-methylisoxazol-3-yl)benzene Dimethylamino benzylidene ~384 Schiff base, dimethylamino
4-{[(E)-2,3-Dihydroxybenzylidene]amino}-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide 2,3-Dihydroxybenzylidene ~357 Dihydroxy, Schiff base
4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide Methylphenyl sulfonamide ~350 Methyl, sulfamoyl
  • Key Observations: The naphthylacetyl carbothioyl group in the target compound introduces steric bulk and extended π-conjugation compared to smaller substituents like methyl or benzylidene . Carbothioyl vs.

Spectroscopic and Crystallographic Properties

Table 2: Spectroscopic and Crystallographic Data

Compound FT-IR (cm⁻¹) ¹H NMR (δ, ppm) Crystal System Dihedral Angles (°)
Target Compound Expected: ~1630 (C=S) Predicted: 8.0–7.2 (naphthyl) Not reported Likely non-planar
(E)-4-((4-(Dimethylamino)benzylidene)amino)-N-(5-methylisoxazol-3-yl)benzene 1631 (C=N), 1376 (S=O) 8.07–6.85 (aromatic), 3.23 (N(CH₃)₂) Monoclinic (simulated) Planar (Schiff base)
4-{[(E)-2,3-Dihydroxybenzylidene]amino}-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide 3158 (NH), 1631 (C=N) 11.56 (NH), 6.85–8.07 (aromatic) Triclinic (P-1) 16.83–80.41 (non-planar)
  • Key Observations :
    • The naphthyl group in the target compound would likely exhibit distinct aromatic proton signals in the 7.2–8.0 ppm range, differing from simpler benzylidene analogues .
    • Crystal Packing : Analogues with hydroxyl or methoxy groups (e.g., ) form intermolecular hydrogen bonds (O–H⋯N/O) and π-π interactions (3.79 Å), enhancing stability. The naphthyl group may promote stronger π-stacking .

Table 3: Bioactivity and Reactivity

Compound Bioactivity Solubility/Stability Metal Chelation Potential
Target Compound Predicted: Antimicrobial/Cytotoxic Low (due to naphthyl hydrophobicity) High (C=S and NH groups)
4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide Antimicrobial Moderate (polar sulfamoyl group) Low
Bis(N-(5-methyl-3-isoxazolyl)-4-[(2-hydroxybenzylidene)-amino])benzene sulfonamide Chelating ligand for metals Low (crystalline, H-bonded) High (Schiff base and OH)
  • Key Observations: The carbothioyl group in the target compound may improve cytotoxicity or antimicrobial activity compared to non-thioamide derivatives, as seen in similar thiazolidinones . Solubility: The naphthyl group could reduce aqueous solubility compared to hydroxyl- or methoxy-substituted analogues, necessitating formulation adjustments .

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